6-Aminohexyl beta-D-glucopyranoside
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Overview
Description
6-Aminohexyl beta-D-glucopyranoside is a biochemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is primarily used in proteomics research and has applications in various scientific fields . This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further linked to a beta-D-glucopyranoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with 6-aminohexanol under specific conditions. The reaction is often catalyzed by enzymes such as beta-glucosidase in organic solvents or ionic liquids . The process may involve reverse hydrolysis reactions, where glucose and fatty alcohols are used as substrates .
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis in non-aqueous reaction systems. These systems may include organic solvents, ionic liquids, and co-solvent mixtures, which help in achieving higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Aminohexyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-Aminohexyl beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in affinity chromatography.
Biology: Employed in the study of glycosylation processes and as a substrate for enzyme assays.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Aminohexyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as beta-glucosidase, facilitating the hydrolysis of glycosidic bonds . Additionally, its amino group allows it to form stable conjugates with other molecules, enhancing its utility in various biochemical applications .
Comparison with Similar Compounds
Octyl beta-D-glucopyranoside: Another alkyl glucoside with similar surfactant properties.
Decyl beta-D-glucopyranoside: Used in similar applications but with a longer alkyl chain.
Luteolin 7-O-beta-D-glucopyranoside: A flavone glycoside with different biological activities.
Uniqueness: 6-Aminohexyl beta-D-glucopyranoside is unique due to its amino group, which allows for additional chemical modifications and conjugation with other molecules. This makes it particularly useful in affinity chromatography and as a targeting agent in medical applications .
Properties
IUPAC Name |
(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNKFVGAEZHVTM-RXUZKVILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747001 |
Source
|
Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56981-41-0 |
Source
|
Record name | 6-Aminohexyl beta-D-threo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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